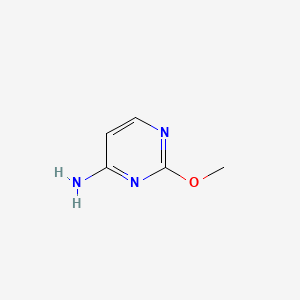

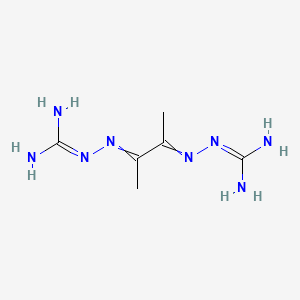

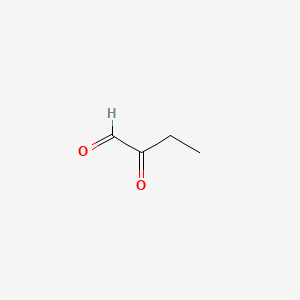

2-メトキシピリミジン-4-アミン

概要

説明

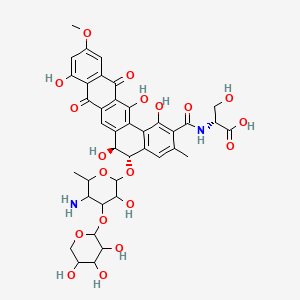

2-O-メチルシトシン: は、シトシンから誘導された修飾ヌクレオシドであり、リボース部分の2'位の水素原子がメトキシ基に置き換えられています。 この修飾はRNA分子によく見られ、さまざまな生物学的プロセスにおいて重要な役割を果たしています .

科学的研究の応用

Chemistry: 2-O-Methylcytosine is used as a building block in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions .

Biology: In biological research, 2-O-Methylcytosine is used to investigate RNA modifications and their impact on gene expression and regulation. It is also employed in the study of RNA stability and structure .

Medicine: 2-O-Methylcytosine has potential therapeutic applications, particularly in the development of RNA-based drugs and vaccines. Its role in epigenetic regulation makes it a target for cancer research and treatment .

Industry: In the industrial sector, 2-O-Methylcytosine is used in the production of synthetic RNA molecules for various applications, including biotechnology and pharmaceuticals .

作用機序

2-O-メチルシトシンは、RNA分子の構造と機能を修飾することによって作用を発揮します。2'位のメトキシ基は、酵素による分解から保護することで、RNAの安定性を高めます。 この修飾は、RNA-タンパク質相互作用にも影響を与え、メッセンジャーRNAの翻訳効率を変化させる可能性があります .

分子標的と経路:

RNA安定性: 分解を防ぐことでRNA安定性を高めます。

遺伝子発現: RNA処理と翻訳に影響を与えることで、遺伝子発現を調節します。

エピジェネティックな調節: 遺伝子活性を調節するエピジェネティックなメカニズムに関与しています.

6. 類似化合物の比較

類似化合物:

5-メチルシトシン: シトシンの5'位にメチル基を持つ、別の修飾ヌクレオシドです。

2-O-メチルアデノシン: メトキシ基がアデノシンに結合した、同様の修飾です。

2-O-メチルグアノシン: 2'位にメトキシ基を持つグアノシン誘導体です.

独自性: 2-O-メチルシトシンは、2'位での特定の修飾によりRNAの安定性と機能に大きく影響を与えるため、独自性があります。 DNAに主に影響を与える5-メチルシトシンとは異なり、2-O-メチルシトシンは主にRNAに見られ、転写後調節において重要な役割を果たします .

生化学分析

Biochemical Properties

4-Amino-2-methoxypyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrimidine salvage enzymes, which are crucial for nucleotide metabolism. These interactions often involve hydrogen bonding and van der Waals forces, facilitating the compound’s integration into metabolic pathways .

Cellular Effects

4-Amino-2-methoxypyrimidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the flux through pyrimidine biosynthesis and degradation pathways .

Molecular Mechanism

The molecular mechanism of 4-Amino-2-methoxypyrimidine involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit pyrimidine biosynthesis enzymes, reducing the availability of nucleotides for DNA and RNA synthesis. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-2-methoxypyrimidine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to 4-Amino-2-methoxypyrimidine can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Amino-2-methoxypyrimidine vary with different dosages in animal models. At low doses, it may enhance cellular function by providing a necessary precursor for nucleotide synthesis. At high doses, it can exhibit toxic effects, such as inhibiting critical enzymes and disrupting cellular homeostasis. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Amino-2-methoxypyrimidine is involved in several metabolic pathways, including pyrimidine biosynthesis and salvage pathways. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the levels of pyrimidine nucleotides. These interactions can affect metabolic flux and the overall balance of nucleotide pools within the cell .

Transport and Distribution

Within cells and tissues, 4-Amino-2-methoxypyrimidine is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of 4-Amino-2-methoxypyrimidine is crucial for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with enzymes involved in nucleotide metabolism. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its efficacy in biochemical reactions .

準備方法

合成経路と反応条件: 2-O-メチルシトシンは、いくつかの方法で合成することができます。一般的なアプローチの1つは、ヨウ化メチルを用いて、水素化ナトリウムなどの塩基の存在下でシトシンをメチル化することです。 反応は通常、ジメチルスルホキシドのような無水溶媒中で起こります .

工業的生産方法: 2-O-メチルシトシンの工業的生産は、通常、高収率と高純度を確保するために、最適化された条件を用いた大規模なメチル化反応を行います。 プロセスには、再結晶やクロマトグラフィーなどの精製工程が含まれ、目的の生成物を単離することができます .

3. 化学反応解析

反応の種類: 2-O-メチルシトシンは、以下を含むさまざまな化学反応を受けます。

酸化: 2-O-メチルウラシルを形成するために酸化することができます。

還元: 還元反応は、それをシトシンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: 2-O-メチルウラシル

還元: シトシン

置換: さまざまな置換シトシン誘導体.

4. 科学研究への応用

化学: 2-O-メチルシトシンは、核酸の相互作用と機能を研究するために不可欠な修飾オリゴヌクレオチドの合成におけるビルディングブロックとして使用されます .

生物学: 生物学的研究では、2-O-メチルシトシンは、RNA修飾とその遺伝子発現と調節への影響を調査するために使用されます。 また、RNAの安定性と構造の研究にも用いられています .

医学: 2-O-メチルシトシンは、特にRNAベースの薬物やワクチンの開発において、治療上の可能性を秘めています。 エピジェネティックな調節における役割は、がん研究と治療の標的となっています .

産業: 産業部門では、2-O-メチルシトシンは、バイオテクノロジーや医薬品など、さまざまな用途向けに合成RNA分子を製造するために使用されます .

化学反応の分析

Types of Reactions: 2-O-Methylcytosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-O-methyluracil.

Reduction: Reduction reactions can convert it back to cytosine.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products:

Oxidation: 2-O-Methyluracil

Reduction: Cytosine

Substitution: Various substituted cytosine derivatives.

類似化合物との比較

5-Methylcytosine: Another modified nucleoside with a methyl group at the 5’ position of cytosine.

2-O-Methyladenosine: A similar modification where the methoxy group is attached to adenosine.

2-O-Methylguanosine: A guanosine derivative with a methoxy group at the 2’ position.

Uniqueness: 2-O-Methylcytosine is unique due to its specific modification at the 2’ position, which significantly impacts RNA stability and function. Unlike 5-Methylcytosine, which primarily affects DNA, 2-O-Methylcytosine is predominantly found in RNA and plays a crucial role in post-transcriptional regulation .

特性

IUPAC Name |

2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYLZDVDOQLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186543 | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3289-47-2 | |

| Record name | 2-O-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3289-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003289472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-O-Methylcytosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1207825.png)

![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)

![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)